3-Methylmercaptopropionic Acid

描述

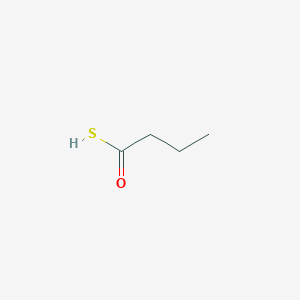

3-Methylmercaptopropionic Acid is an organosulfur compound with the molecular formula C4H8O2S. It is a bifunctional molecule containing both carboxylic acid and thiol groups. This compound is a colorless oil and is primarily used as an intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylmercaptopropionic Acid can be synthesized using various methods. One common method involves the reaction of acrylic acid with sodium methyl mercaptide in an alkaline aqueous solution. The reaction is carried out at temperatures ranging from 30 to 60 degrees Celsius for 2 to 5 hours. The product is then acidified using concentrated acid, and the organic phase is isolated through organic solvent extraction. The final product is obtained through vacuum distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The raw materials used are acrylic acid and sodium methyl mercaptide. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and suitable for large-scale production .

化学反应分析

Addition Reactions

3-Methylmercaptopropionic acid can undergo several addition reactions due to its thiol and carboxylic acid functional groups. Notably:

-

Reaction with Acrylic Acid Esters: The mercapto acid can react with acrylic acid esters to form thiodipropionic acid derivatives. The reaction can be depicted as follows:

This reaction demonstrates how this compound can serve as a precursor for more complex thioesters, which are valuable in polymer chemistry .

Rearrangement Reactions

Under specific conditions, this compound can rearrange to form different products. For instance, heating the compound may lead to the formation of dithio and polythio derivatives through a series of elimination and addition reactions involving sulfur.

Oxidation Reactions

The thiol group in this compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent used. Common oxidants include hydrogen peroxide and potassium permanganate, which convert thiols into sulfonic acids:

This transformation is essential in modifying the compound for various applications in organic synthesis .

Research Findings on Reaction Conditions

Recent studies have highlighted the influence of various reaction conditions on the yield and selectivity of reactions involving this compound:

-

Temperature: Lower temperatures (0-40°C) favor the formation of mercapto derivatives, while higher temperatures (60-150°C) promote the formation of dithio derivatives.

-

Solvent Effects: The choice of solvent significantly affects product distribution; for example, using methanol tends to displace equilibrium towards undesired by-products .

科学研究应用

Material Science

Thiol-Ene Click Chemistry

3-MPA plays a crucial role in thiol-ene click chemistry, particularly in the synthesis of biobased materials. Research by Boetje et al. (2023) demonstrated its use in esterifying polyethylene glycol (PEG) to create starch oleate films, which are promising for environmentally friendly packaging solutions .

Superhydrophobic Materials

Wang et al. (2023) explored the application of 3-MPA in creating superhydrophobic fabrics through Michael addition reactions under UV light. This method enhances the water resistance of textiles, making them suitable for outdoor and industrial applications .

Biomedical Applications

Nanoparticle Synthesis for Cancer Therapy

A notable application of 3-MPA is in the synthesis of gold nanoparticles for targeted cancer therapy. Munderere et al. (2024) utilized 3-MPA to coat nanoparticles with hyaluronic acid and folic acid, enabling redox-responsive drug delivery systems that selectively target cancer cells .

Inhibition of Enzymatic Activity

3-MPA acts as a competitive inhibitor of glutamate decarboxylase, which has implications in neurological research and potential treatments for epilepsy due to its convulsant properties . Its potency and rapid onset make it a valuable compound for studying neurotransmitter regulation.

Data Table: Applications of 3-Methylmercaptopropionic Acid

Case Study 1: Biobased Films

In a study conducted by Boetje et al., the incorporation of 3-MPA into the synthesis of starch oleate films was examined. The results indicated that these films exhibited improved mechanical properties and biodegradability compared to traditional plastics, highlighting the potential for sustainable packaging solutions.

Case Study 2: Targeted Drug Delivery

Munderere et al.'s research on gold nanoparticles demonstrated that the use of 3-MPA significantly enhanced the targeting efficiency of anticancer drugs. The study showed a marked increase in cellular uptake in cancerous cells compared to non-cancerous cells, suggesting a promising avenue for future cancer therapies.

作用机制

The mechanism of action of 3-Methylmercaptopropionic Acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group has a high affinity for metal ions, making it useful in the formation of metal-thiol complexes. These complexes can be used in various catalytic and sensing applications. The carboxylic acid group allows for further functionalization, enabling the compound to participate in a wide range of chemical reactions .

相似化合物的比较

- 3-Mercaptopropionic Acid

- Thiolactic Acid (2-Mercaptopropionic Acid)

- Allylglycine

Comparison: 3-Methylmercaptopropionic Acid is unique due to its methyl group, which provides additional steric hindrance and influences its reactivity compared to 3-Mercaptopropionic Acid. Thiolactic Acid, on the other hand, has a hydroxyl group instead of a methyl group, which affects its chemical properties and applications. Allylglycine is another similar compound but has an allyl group, making it more reactive in certain types of chemical reactions .

生物活性

3-Methylmercaptopropionic acid (3-MPA) is an organosulfur compound characterized by the presence of both carboxylic acid and thiol functional groups. It is primarily noted for its biological activities, particularly as an inhibitor of glutamate decarboxylase, which leads to a decrease in gamma-aminobutyric acid (GABA) levels in the brain, resulting in convulsive effects. This article explores the biological activity of 3-MPA, including its mechanisms, applications, and relevant case studies.

3-MPA acts as a competitive inhibitor of glutamate decarboxylase (GAD), an enzyme crucial for the synthesis of GABA from glutamate. By inhibiting GAD, 3-MPA reduces GABA concentrations in the central nervous system, which can lead to increased neuronal excitability and convulsions . This mechanism underpins its use in various experimental models to study seizure activity and neurobiology.

Effects on Neurotransmitter Levels

The inhibition of GAD by 3-MPA has significant implications for neurotransmitter dynamics:

- GABA Reduction : As a result of GAD inhibition, there is a marked decrease in GABA levels, which is associated with excitatory neurotransmission and potential seizure activity .

- Glutamate Dynamics : The competitive inhibition may also affect glutamate levels indirectly, leading to altered excitatory signaling within the brain .

Comparative Potency

Research indicates that 3-MPA exhibits higher potency and faster onset of action compared to other GAD inhibitors like allylglycine. This makes it a valuable compound for studying convulsant mechanisms and potential therapeutic interventions .

Research Uses

3-MPA is utilized in neuropharmacological research to model seizure disorders. Its ability to induce convulsions makes it a critical tool for investigating the effects of anticonvulsant drugs and understanding seizure mechanisms .

Industrial Applications

Beyond its biological activity, 3-MPA is also used in various industrial applications:

- Nanoparticle Synthesis : It is employed in the preparation of hydrophilic gold nanoparticles due to its affinity for sulfur ligands .

- Polymer Chemistry : The compound serves as a cross-linking agent in polymer synthesis and stabilizers in PVC production .

Case Study 1: Seizure Induction Models

In a study assessing the convulsant properties of 3-MPA, researchers administered varying doses to animal models. The results demonstrated dose-dependent increases in seizure frequency and severity, confirming its role as a potent convulsant agent. This study highlighted the potential for using 3-MPA in developing new anticonvulsant therapies .

Case Study 2: Metabolomic Profiling

Recent metabolomic studies have shown that dietary interventions affecting amino acid levels can alter the metabolic profile significantly. In these studies, 3-MPA was identified as a key metabolite influenced by dietary changes, suggesting its role in broader metabolic pathways beyond neurotransmission .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Glutamate Decarboxylase Inhibition | Reduces GABA synthesis leading to increased neuronal excitability |

| Convulsant Properties | Induces seizures in animal models |

| Nanoparticle Synthesis | Used to create hydrophilic gold nanoparticles |

| Polymer Cross-linking | Acts as a cross-linking agent in synthetic resins |

Comparative Analysis with Other Compounds

| Compound | Mechanism | Potency | Onset Time |

|---|---|---|---|

| This compound | GAD Inhibition | High | Fast |

| Allylglycine | GAD Inhibition | Moderate | Moderate |

| Baclofen | GABA Receptor Agonist | High | Slow |

属性

IUPAC Name |

butanethioic S-acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAODIKUWGRDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881270 | |

| Record name | 3-Methylthiopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3931-64-4 | |

| Record name | 3-Methylthiopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。